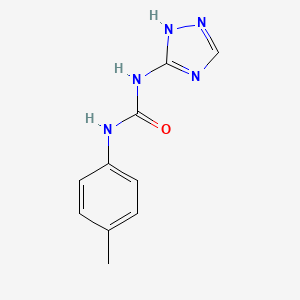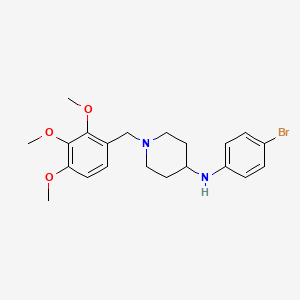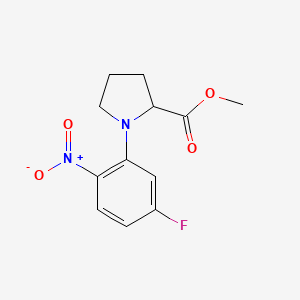
1-(4-methylphenyl)-3-(1H-1,2,4-triazol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-3-(1H-1,2,4-triazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a 4-methylphenyl group and a 1H-1,2,4-triazol-3-yl group attached to a urea backbone. Urea derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-3-yl)urea typically involves the reaction of 4-methylphenyl isocyanate with 1H-1,2,4-triazole in the presence of a suitable solvent and catalyst. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or acetonitrile.
- Catalyst: Base catalysts like triethylamine or pyridine.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-methylphenyl)-3-(1H-1,2,4-triazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives with oxidized functional groups, while reduction may produce reduced urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where urea derivatives have shown efficacy.
Industry: As a precursor for the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways depend on the biological context and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-3-yl)urea: Similar structure with a chlorine atom instead of a methyl group.
1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-3-yl)urea: Similar structure with a methoxy group instead of a methyl group.
1-(4-nitrophenyl)-3-(1H-1,2,4-triazol-3-yl)urea: Similar structure with a nitro group instead of a methyl group.
Uniqueness
1-(4-methylphenyl)-3-(1H-1,2,4-triazol-3-yl)urea is unique due to the presence of the 4-methylphenyl group, which may impart specific chemical and biological properties. The methyl group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H11N5O |
|---|---|
Peso molecular |
217.23 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)urea |
InChI |
InChI=1S/C10H11N5O/c1-7-2-4-8(5-3-7)13-10(16)14-9-11-6-12-15-9/h2-6H,1H3,(H3,11,12,13,14,15,16) |
Clave InChI |
WOFTUPXHBCJHFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)NC2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-{[(2-methoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12491392.png)
![1-Oxo-3-(trifluoromethyl)-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12491397.png)

![(5Z)-3-Benzyl-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)imidazolidin-4-one](/img/structure/B12491400.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12491405.png)
![2-Methyl-2-[(6-nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]propane-1,3-diol](/img/structure/B12491414.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B12491416.png)
methanone](/img/structure/B12491418.png)
![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12491421.png)

![4,7,7-Trimethylbicyclo[2.2.1]hept-2-yl {[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B12491431.png)
![6-(4-Ethylamino-6-methoxy-[1,3,5]triazin-2-yloxy)-2-phenyl-2H-pyridazin-3-one](/img/structure/B12491442.png)
![6-ethyl-2-(4-fluorophenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one](/img/structure/B12491444.png)
![N-[4-(4-methoxyphenyl)-6-methyl-2-(4-methylphenyl)-5-oxopyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B12491460.png)
